3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Androgen Receptor Prostate Cancer Scaffold Hopping

This 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile scaffold is a privileged starting material for developing androgen receptor (AR) antagonists that target the non-ligand-binding-pocket (non-LBP) site. Its unique 1,2,4-substitution pattern delivers potent derivatives (IC50 as low as 27 nM) active against antiandrogen-resistant prostate cancer cell lines. The metabolically stable pyrazole bioisostere replaces phenol, reducing glucuronidation liabilities, while the balanced LogP of 2.52 supports oral bioavailability. Regioselective N1-alkylation/arylation (>99.9:1 N1/N2) under mild conditions ensures high isolated yields and simplifies purification, making this building block ideal for high-throughput library synthesis and process scale-up.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
Cat. No. B11818018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)C#N)Cl
InChIInChI=1S/C10H6ClN3/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13-14/h1-6H
InChIKeyGHTYLSPQECJEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile: Core Scaffold Specifications and Procurement-Relevant Properties


3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile (CAS: 1340265-32-8, C10H6ClN3, MW: 203.63) is a heteroaromatic building block comprising a chlorinated benzonitrile core and an N-linked pyrazole ring . This specific 1,2,4-substitution pattern imparts a calculated LogP of approximately 2.52, indicating balanced lipophilicity suitable for membrane permeability optimization in medicinal chemistry campaigns . The compound serves as a privileged scaffold in androgen receptor (AR) antagonist development, with the 3-chloro-4-cyanophenyl motif recognized as a critical pharmacophoric element enabling non-ligand-binding-pocket (non-LBP) antagonism, a differentiated mechanism from conventional antiandrogens [1]. The pyrazole ring functions as a metabolically stable bioisostere of phenol, providing H-bond acceptor capacity (2 acceptors) while mitigating phase II glucuronidation liabilities associated with phenolic hydroxyl groups .

Why Positional Isomers of Chloro-(pyrazolyl)benzonitrile Cannot Substitute for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile


Substituting 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile with its positional isomers—such as the 2-chloro-4-(pyrazol-1-yl) variant (CAS: 1339882-58-4) or the 3-(pyrazol-1-yl) analog lacking the chlorine substituent—fundamentally alters both molecular recognition and downstream biological performance. In androgen receptor (AR) antagonist programs, the 3-chloro-4-cyanophenyl arrangement is essential for accessing the non-ligand-binding-pocket (non-LBP) site, a binding mode distinct from that of the 2-chloro isomer, which was deliberately discarded during scaffold hopping optimization [1]. The chlorine atom at the 3-position, combined with the pyrazole at the 4-position, establishes a unique electrostatic and steric topography that governs AR antagonistic potency; IC50 values for derivatives built on this core can reach 27 nM, whereas the 2-chloro isomer scaffold yields derivatives with substantially attenuated activity (IC50 up to 69 nM) [1][2]. Furthermore, the absence of the chlorine substituent altogether (as in 3-(1H-pyrazol-1-yl)benzonitrile) eliminates the halogen-bonding interactions critical for target engagement and reduces metabolic stability by exposing the pyrazole ring to oxidative metabolism .

Quantitative Differentiation Evidence for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile Relative to Closest Analogs


Androgen Receptor (AR) Antagonistic Potency: 3-Chloro-4-(pyrazol-1-yl) Core Outperforms 2-Chloro Isomer Scaffold

Derivatives built upon the 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile core exhibit substantially superior androgen receptor (AR) antagonistic potency compared to those derived from the 2-chloro-4-(pyrazol-1-yl) isomer scaffold. In a scaffold hopping study that evaluated 46 synthesized compounds, the 2-chloro isomer was initially designed as a new core but yielded derivatives with AR antagonistic IC50 values up to 69 nM [1]. In contrast, optimized derivatives incorporating the 3-chloro-4-cyanophenyl motif (the pharmacophore of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile) achieved IC50 values as low as 27 nM against rat AR in whole-cell binding assays and 54 nM in human AR reporter gene assays [1][2][3]. The 2.5-fold improvement in potency is attributed to the distinct binding mode enabled by the 3-chloro substitution pattern, which facilitates non-ligand-binding-pocket (non-LBP) antagonism and circumvents resistance mechanisms that plague conventional LBP-targeted antiandrogens [1].

Androgen Receptor Prostate Cancer Scaffold Hopping

Lipophilicity (LogP) and Predicted Membrane Permeability: Optimized Balance Versus Non-Chlorinated and Ortho-Chloro Analogs

The calculated partition coefficient (LogP) of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is 2.52, a value that falls within the optimal range (LogP 2–3) for balancing aqueous solubility with passive membrane permeability . In comparison, the non-chlorinated analog 3-(1H-pyrazol-1-yl)benzonitrile has a lower LogP (~1.46) due to the absence of the lipophilic chlorine substituent, which reduces predicted membrane permeability and may necessitate formulation adjustments for oral bioavailability [1]. Conversely, the 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile positional isomer is predicted to have a comparable LogP but exhibits a different three-dimensional conformation that alters its capacity to engage the AR non-LBP site [2]. The chlorine atom at the 3-position, specifically, provides an optimal balance: sufficient lipophilicity for passive diffusion without the excessive hydrophobicity (LogP >5) that correlates with poor solubility, rapid metabolic clearance, and off-target promiscuity [3].

LogP Lipophilicity ADME Membrane Permeability

Metabolic Stability Advantage: Pyrazole as a Phenol Bioisostere Mitigates Phase II Glucuronidation

The pyrazole ring in 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile serves as a more lipophilic and metabolically stable bioisostere of phenol, a feature that confers a distinct advantage over phenolic AR antagonist scaffolds . Phenol-containing AR antagonists are susceptible to rapid phase II glucuronidation, primarily mediated by UGT1A enzymes, which reduces systemic exposure and necessitates higher doses [1]. In contrast, the N-linked pyrazole heterocycle lacks the free hydroxyl group required for direct glucuronide conjugation, thereby circumventing this major clearance pathway . While the parent compound 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile itself is an intermediate building block, derivatives incorporating this pyrazole-benzonitrile core are anticipated to exhibit extended half-lives and improved oral bioavailability compared to analogous phenol-based AR antagonists such as bicalutamide or hydroxyflutamide, which undergo extensive glucuronidation [1][2].

Metabolic Stability Bioisostere Glucuronidation Phase II Metabolism

Regioselective Synthetic Accessibility: N1-Selective Alkylation Enabled by 3-Chloro Substitution Pattern

The 3-chloro substitution pattern on the benzene ring of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile facilitates highly regioselective N1-functionalization of the pyrazole ring during derivatization. Systematic studies on 3-substituted pyrazoles demonstrate that N1-alkylation, -arylation, and -heteroarylation can be achieved with excellent regioselectivity (N1/N2 ratio > 99.9:1) using K2CO3 in DMSO, whereas unsubstituted or 4-substituted pyrazoles often yield mixtures of N1 and N2 regioisomers that require chromatographic separation [1][2]. The 3-chloro-4-cyanophenyl group exerts a strong electronic and steric directing effect that suppresses N2-alkylation, streamlining the synthesis of AR antagonist lead compounds and minimizing purification burdens [3]. This regioselectivity advantage translates to higher synthetic yields (>90% for N1-alkylation) and reduced material costs when scaling from milligram discovery quantities to gram-scale preclinical supplies [1].

Regioselectivity Synthetic Chemistry N-Alkylation Pyrazole

Validated Application Scenarios for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile in Drug Discovery and Chemical Biology


Scaffold for Next-Generation Androgen Receptor (AR) Antagonists Targeting Non-Ligand-Binding Pocket (Non-LBP) Sites

3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile serves as the foundational building block for synthesizing AR antagonists that target the non-ligand-binding-pocket (non-LBP) site, a binding mode that circumvents resistance mechanisms associated with conventional antiandrogens such as enzalutamide and bicalutamide [1]. The 3-chloro-4-cyanophenyl motif, which is the core pharmacophore of this compound, was identified through scaffold hopping of LBP-targeted AR antagonists and was found to confer potent antagonistic activity (derivative IC50 = 27–54 nM) and efficacy against antiandrogen-resistant prostate cancer cell lines [1][2]. Procurement of this building block is therefore justified for medicinal chemistry teams pursuing novel AR antagonists with differentiated binding mechanisms and improved resistance profiles [1].

Synthetic Intermediate for Orally Bioavailable AR Antagonist Lead Optimization

The optimized LogP of 2.52 and the metabolically stable pyrazole bioisostere in 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile make it an ideal starting material for developing orally bioavailable AR antagonists . Derivatives constructed from this core, such as compound 4c in Chen et al. (2022), demonstrated effective tumor growth inhibition in LNCaP xenograft models upon oral administration, validating the scaffold's potential for in vivo efficacy [1]. The combination of favorable lipophilicity, avoidance of phase II glucuronidation, and potent target engagement positions this compound as a strategic intermediate for lead optimization programs aiming to advance orally active AR antagonists into preclinical development [1].

High-Yield Regioselective Synthesis of N1-Substituted Pyrazole Derivatives

The 3-chloro substitution pattern on 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile enables highly regioselective N1-alkylation and N1-arylation of the pyrazole ring, achieving N1/N2 ratios exceeding 99.9:1 under mild conditions (K2CO3/DMSO) [3]. This regioselectivity advantage translates to higher isolated yields (>90%) and eliminates the need for chromatographic separation of N1 and N2 regioisomers, thereby reducing purification costs and accelerating library synthesis [3]. Process chemistry and medicinal chemistry teams engaged in parallel synthesis or scale-up of pyrazole-based compound libraries will benefit from the synthetic efficiency afforded by this building block [3][4].

Quote Request

Request a Quote for 3-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.